molecular formula C17H18N2O3S3 B3290213 5-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide CAS No. 863511-39-1

5-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B3290213
CAS No.: 863511-39-1
M. Wt: 394.5 g/mol
InChI Key: GKWTXDPRIHPJBJ-UHFFFAOYSA-N
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Description

5-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide is a synthetic organic compound supplied for research purposes. With a molecular formula of C17H18N2O2S3 and a molecular weight of 378.5 g/mol, this chemical features a distinctive molecular architecture combining thiophene and thiazole heterocyclic rings, which are of significant interest in medicinal chemistry . While specific biological data for this exact compound is not fully established in the public domain, its core structure is closely related to a class of thiophene-sulfonamides known to be potent inhibitors of human carbonic anhydrase (CA) enzymes . Related compounds have demonstrated strong, low nanomolar inhibition against key CA isoforms, including the cytosolic hCA II and the tumor-associated hCA IX and XII . The inhibition mechanism involves coordination of the sulfonamide group to the zinc ion in the enzyme's active site, supplemented by favorable hydrophobic interactions with the thiophene and aryl moieties . Consequently, this compound serves as a valuable chemical tool for researchers investigating the physiology of carbonic anhydrases and for exploring potential applications in areas such as anticancer agent or diuretic development. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-ethyl-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S3/c1-3-15-8-9-16(24-15)25(20,21)18-10-13-11-23-17(19-13)12-4-6-14(22-2)7-5-12/h4-9,11,18H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWTXDPRIHPJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole and thiophene intermediates. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base to form the thiophene ring . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

5-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The sulfonamide group can mimic natural substrates, allowing the compound to interfere with metabolic processes .

Comparison with Similar Compounds

Comparison with Target Compound :

Property Target Compound G573-0035 G573-0100
Thiazole Substituent 4-methoxyphenyl 4-chlorophenyl 3-fluorophenyl
Sulfonamide Linker Methyl group bridging thiazole and sulfonamide Ethyl group bridging thiazole and sulfonamide Ethyl group bridging thiazole and sulfonamide
Electron Effects Electron-donating (methoxy) Electron-withdrawing (chloro) Electron-withdrawing (fluoro)
Molecular Weight ~409–415 g/mol (estimated) 406.95 g/mol 396.52 g/mol

Key Observations :

  • The ethyl-thiophene-sulfonamide moiety is conserved across analogs, suggesting a shared pharmacophore for target engagement.

Heterocyclic Derivatives with Methoxyphenyl Substituents

describes 1,3,4-oxadiazole-2-thione derivatives with 4-methoxyphenyl-thiazole motifs, such as 5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole-2-thione . While structurally distinct (oxadiazole vs. sulfonamide), these compounds highlight:

  • Synthetic Routes : Methoxyphenyl-thiazole derivatives are typically synthesized via nucleophilic substitution or cyclization reactions, as seen in triazole-thione preparations .
  • Biological Relevance : Methoxy groups enhance membrane permeability in antimicrobial and anticancer agents, as observed in related thiadiazole derivatives .

Sulfonamide and Triazole/Thiadiazole Hybrids

and –9 emphasize the role of sulfonyl groups and heterocycles in bioactive compounds:

  • Triazole-thiones (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones): These compounds exhibit tautomerism (thione vs. thiol), influencing their reactivity and binding modes .
  • Thiadiazole-sulfonamides : Derivatives like (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine demonstrate planar molecular geometries and intermolecular hydrogen bonding, critical for crystallinity and stability .

Comparison with Target Compound :

  • The target compound’s sulfonamide-thiazole core lacks tautomerism but may engage in hydrogen bonding via the sulfonamide NH and oxygen atoms.

Biological Activity

5-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure, which combines a thiophene ring, a thiazole ring, and a sulfonamide group. This article reviews its biological activities, focusing on antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C17H18N2O3S3C_{17}H_{18}N_{2}O_{3}S_{3}, indicating the presence of multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C17H18N2O3S3
IUPAC Name This compound
CAS Number 863511-39-1

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate strong antibacterial activity.

  • Antibacterial Activity :
    • The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives .
    • It exhibited bactericidal effects as indicated by MBC values that correspond closely with MIC values, suggesting effective killing of bacteria rather than merely inhibiting growth.
  • Biofilm Inhibition :
    • The compound also showed promise in inhibiting biofilm formation, a crucial factor in chronic infections. Inhibition rates against biofilms of Staphylococcus epidermidis were reported, emphasizing its potential in treating biofilm-associated infections .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The thiazole and thiophene rings can interact with various enzymes or receptors involved in microbial metabolism, potentially inhibiting their function .
  • Mimicking Substrates : The sulfonamide group may mimic natural substrates, allowing the compound to interfere with metabolic pathways crucial for bacterial survival .

Study 1: In Vitro Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial properties of various derivatives of the compound. Results indicated a strong correlation between structural modifications and biological activity. Notably, derivatives with methoxy substitutions exhibited enhanced potency against Gram-positive bacteria .

Study 2: Biofilm Formation Inhibition

Another investigation focused on the ability of this compound to disrupt biofilm formation. Results showed that it significantly reduced biofilm biomass compared to untreated controls, highlighting its potential as a therapeutic agent against biofilm-associated infections .

Q & A

Q. What are the recommended synthetic routes for 5-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazole core via cyclization of precursors such as thioamides and α-haloketones under basic conditions.
  • Step 2 : Introduction of the 4-methoxyphenyl group at the 2-position of the thiazole using Suzuki-Miyaura coupling (if halide intermediates are available) .
  • Step 3 : Sulfonamide linkage formation between the thiophene-2-sulfonyl chloride and the thiazole-methylamine intermediate. Optimize with triethylamine as a base in anhydrous DCM at 0–5°C to minimize side reactions .
  • Key reagents : Lawesson’s reagent (for thiophene ring formation), Pd catalysts (for coupling), and controlled pH/temperature .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR (1H/13C) : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2), thiophene protons (δ ~6.8–7.5 ppm), and methoxy group (δ ~3.8 ppm) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and thiazole ring (C=N stretch ~1500 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .

Q. What functional groups dictate its reactivity?

  • Thiazole ring : Susceptible to electrophilic substitution at the 5-position.
  • Sulfonamide group : Participates in hydrogen bonding and may act as a leaving group under acidic/basic conditions.
  • Ethyl and methoxyphenyl groups : Influence solubility (logP) and steric hindrance during reactions .

Advanced Research Questions

Q. How can synthetic yield be optimized for the sulfonamide coupling step?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity of the amine.
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.
  • Temperature control : Maintain <10°C to prevent hydrolysis of sulfonyl chloride .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in EtOAc/hexane) or HPLC .

Q. What strategies resolve contradictions in biological activity data across cell lines?

  • Dose-response profiling : Perform assays (e.g., MTT, apoptosis markers) at multiple concentrations (1 nM–100 µM) to identify IC50 variability.
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., kinases inhibited by thiazole-sulfonamides) .
  • Metabolic stability assays : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. How to address discrepancies between computational and experimental logP values?

  • Experimental validation : Use shake-flask method with octanol/water partitioning, followed by HPLC quantification.
  • Computational refinement : Apply QSPR models incorporating steric parameters of the methoxyphenyl and ethyl groups. Cross-validate with XLogP3 data from PubChem .

Q. What crystallographic methods confirm the 3D structure?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in DMSO/EtOH (7:3). Resolve the thiazole-thiophene dihedral angle to confirm planarity (expected ~10–20°) .
  • Electron density maps : Validate sulfonamide oxygen positions and methoxyphenyl orientation .

Methodological Considerations

Q. How to design SAR studies for analogs with enhanced potency?

  • Core modifications : Replace thiazole with oxadiazole or triazole to alter electronic properties.
  • Substituent variations : Introduce electron-withdrawing groups (e.g., -CF3) on the methoxyphenyl ring to enhance target binding.
  • In silico docking : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase IX) to prioritize analogs .

Q. What analytical workflows ensure purity in multi-step syntheses?

  • HPLC-DAD/ELSD : Use C18 columns (gradient: 10–90% acetonitrile/water) to detect intermediates and byproducts.
  • Recrystallization : Purify final product using ethanol/water (1:5) to achieve ≥95% purity (validated by 1H NMR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide
Reactant of Route 2
5-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide

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